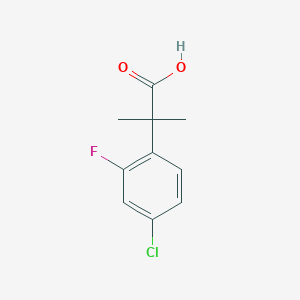

2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid

Übersicht

Beschreibung

2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid, commonly referred to as 2-CMP, is an organic acid with a variety of applications in scientific research. It is a colorless, water-soluble substance with a molecular formula of C8H7ClF2O2. 2-CMP is an important intermediate in the synthesis of various pharmaceuticals and other compounds, and has been used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Research focuses on the synthesis of complex molecules, which are key intermediates for the manufacture of various pharmaceutical and agricultural chemicals. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, showcases the importance of developing efficient synthetic routes for halogenated biphenyls, which share structural similarities with 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid. Such synthetic methodologies can be pivotal for the large-scale production of related compounds, demonstrating the compound's relevance in chemical manufacturing and research (Qiu et al., 2009).

Environmental Fate and Toxicity

The study of similar compounds, such as 2,4-D and other phenoxy herbicides, provides insights into the environmental fate, sorption behavior, and potential toxicological effects of structurally related chemicals. Understanding the sorption of these herbicides to soil, organic matter, and minerals helps to assess the environmental impact and persistence of related compounds, indicating the significance of researching the environmental behavior of chloro-fluorochemicals (Werner et al., 2012).

Fluorinated Compounds in Environmental and Health Contexts

The examination of fluorinated alternatives to legacy pollutants, such as per- and polyfluoroalkyl substances (PFAS), is crucial. Studies focusing on the occurrence, fate, and potential toxic effects of novel fluorinated chemicals, including their environmental persistence and bioaccumulation potential, highlight the importance of research on compounds like this compound in understanding and mitigating the risks associated with fluorinated pollutants (Wang et al., 2019).

Safety and Hazards

The safety data sheet for the related compound “4-Chloro-2-fluorophenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Similar compounds like 4-chloro-2-fluorophenylboronic acid are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the organoboron reagents interact with a metal catalyst, typically palladium .

Mode of Action

In the context of SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of carbon-carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

Given its potential use in sm cross-coupling reactions , it could contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context and environment.

Action Environment

In the context of sm cross-coupling reactions, the success of the reaction is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

2-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPPRRNODFGFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1426614.png)

![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)

![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)

![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)

![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)